Bicyclo[2.2.1]heptane-2,3-dimethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVZGWAJIHWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963450 | |
| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-99-7, 45849-05-6 | |
| Record name | NSC149910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 2.2.1 Heptane 2,3 Dimethanol and Its Stereoisomers
Regioselective and Diastereoselective Synthetic Pathways to Bicyclo[2.2.1]heptane-2,3-dimethanol
The synthesis of specific stereoisomers of this compound hinges on the stereocontrolled formation of the bicyclic core and the subsequent diastereoselective reduction of precursor functional groups. A common and effective strategy involves the Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile containing two carbon atoms destined to become the C2 and C3 positions of the norbornane (B1196662) system. The inherent stereoselectivity of the Diels-Alder reaction, favoring the endo adduct under kinetic control, provides a reliable method for establishing the initial relative stereochemistry.
For instance, the cycloaddition of cyclopentadiene with fumaronitrile (B1194792) leads to the formation of bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile. This reaction proceeds with high endo selectivity. Subsequent reduction of the dinitrile to the corresponding diamine, followed by diazotization and hydrolysis, or more directly, the reduction of the corresponding dicarboxylic acid or its anhydride (B1165640), yields the desired diol. The choice of reducing agent is crucial for controlling the diastereoselectivity of the final dimethanol product.
A typical synthetic route commences with the Diels-Alder reaction of cyclopentadiene and maleic anhydride, which readily forms the endo-anhydride. This anhydride can be hydrolyzed to the corresponding endo,endo-dicarboxylic acid. Subsequent reduction of this diacid or its ester derivatives with powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically proceeds without epimerization at the C2 and C3 positions, yielding the cis-endo-Bicyclo[2.2.1]heptane-2,3-dimethanol.
Conversely, the exo isomers can be accessed through routes that either favor the exo Diels-Alder adduct or involve epimerization of the endo isomer to the thermodynamically more stable exo form at an intermediate stage. High temperatures can favor the formation of the exo Diels-Alder adduct.
| Reactants | Reaction | Key Intermediate | Final Product Stereochemistry |
| Cyclopentadiene + Maleic Anhydride | Diels-Alder Reaction | endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | cis-endo |
| Cyclopentadiene + Fumaronitrile | Diels-Alder Reaction | endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile | trans (after reduction) |
Enantioselective Approaches for Optically Active this compound
The synthesis of enantiomerically pure this compound is of significant interest for applications in asymmetric catalysis and as chiral building blocks. Two primary strategies are employed: the use of chiral auxiliaries to direct diastereoselective reactions and the application of asymmetric catalysis.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are temporarily incorporated into the reacting molecules to induce facial selectivity in key bond-forming steps, most notably the Diels-Alder reaction. The auxiliary is subsequently removed to afford the enantiomerically enriched product.
A well-established class of chiral auxiliaries for asymmetric Diels-Alder reactions are the oxazolidinones developed by Evans. For example, an acrylate (B77674) derivative of an Evans chiral auxiliary can react with cyclopentadiene in the presence of a Lewis acid to give the corresponding bicyclo[2.2.1]heptene carboxylate with high diastereoselectivity. Subsequent transformation of the carboxylate group into a hydroxymethyl group provides an enantioselective route to one of the stereoisomers of this compound.
Another widely used chiral auxiliary is Oppolzer's camphorsultam. Acryloyl derivatives of camphorsultam have been shown to undergo highly diastereoselective Diels-Alder reactions with cyclopentadiene, particularly when promoted by Lewis acids. The resulting cycloadducts can be further elaborated to the target dimethanol.
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinone | Acrylate Derivative | Cyclopentadiene | >95:5 |
| Oppolzer's Camphorsultam | Acrylate Derivative | Cyclopentadiene | up to 99:1 |
Asymmetric Catalysis in Bicyclo[2.2.1]heptane Skeleton Construction
The use of chiral catalysts to control the stereochemical outcome of the Diels-Alder reaction represents a more atom-economical approach to enantiomerically pure bicyclo[2.2.1]heptane derivatives. Chiral Lewis acids are particularly effective in this regard.
For example, chiral copper(II)-bis(oxazoline) complexes can catalyze the Diels-Alder reaction between cyclopentadiene and various dienophiles with high enantioselectivity. Similarly, chiral titanium and aluminum-based Lewis acids have been successfully employed. These catalytic systems activate the dienophile towards cycloaddition and create a chiral environment that directs the approach of the diene to one of the two prochiral faces of the dienophile. A sequential Diels-Alder reaction/rearrangement catalyzed by a chiral Lewis acid has been shown to produce bicyclo[2.2.1]heptane derivatives with an enantiomeric ratio of up to 96.5:3.5. nih.gov
| Catalyst System | Dienophile | Diene | Enantiomeric Excess (ee) |
| Cu(II)-bis(oxazoline) | N-Acryloyloxazolidinone | Cyclopentadiene | >98% |
| Chiral Titanium Complex | Acrylate Esters | Cyclopentadiene | up to 95% |
| Chiral Aluminum Complex | α,β-Unsaturated Aldehydes | Cyclopentadiene | up to 99% |
Chemoenzymatic Synthetic Strategies for Bicyclo[2.2.1]heptane Diols
Chemoenzymatic methods, which combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis, offer powerful routes to optically active bicyclo[2.2.1]heptane diols. These strategies often involve the enzymatic resolution of racemic mixtures or the desymmetrization of meso compounds.
Microbial and Enzymatic Transformations of Meso Diols
A particularly elegant approach involves the desymmetrization of a meso-diol, a molecule with a plane of symmetry that contains two enantiotopic functional groups. Enzymes can selectively react with one of these groups, leading to the formation of a chiral, non-racemic product.
Horse liver alcohol dehydrogenase (HLADH) has been effectively used for the stereospecific oxidation of meso-bicyclo[2.2.1]heptane diols. cdnsciencepub.comacs.org For example, the oxidation of cis-endo-bicyclo[2.2.1]heptane-2,3-dimethanol can lead to the formation of a chiral lactone with high enantiomeric purity.
Lipases are another important class of enzymes for these transformations. Candida antarctica lipase (B570770) B (CALB) is a versatile biocatalyst for the enantioselective acylation of diols. nih.govresearchgate.netmdpi.com In a typical procedure, a meso-diol is treated with an acyl donor in the presence of the lipase. The enzyme selectively acylates one of the two enantiotopic hydroxyl groups, affording a chiral monoacetate and unreacted diol, both in high enantiomeric excess. This method provides access to both enantiomers of the chiral monoacetate, which can then be converted to the corresponding enantiopure diols.
| Enzyme | Substrate | Transformation | Product | Enantiomeric Excess (ee) |
| Horse Liver Alcohol Dehydrogenase (HLADH) | meso-7-oxathis compound | Oxidation | Chiral Lactone | >98% cdnsciencepub.com |
| Candida antarctica Lipase B (CALB) | meso-bicyclo[2.2.1]heptane-2,3-dimethanol | Acetylation | Chiral Monoacetate | >99% |
| Pig Liver Esterase | Racemic diacetoxybicyclo[2.2.1]heptanes | Hydrolysis | Chiral Monoacetate and Diol | High |
Diels-Alder Reactions in the Formation of Functionalized Bicyclo[2.2.1]heptane Skeletons
The Diels-Alder reaction is the cornerstone for the construction of the bicyclo[2.2.1]heptane skeleton. The choice of diene and dienophile allows for the introduction of a wide range of functional groups, which can be subsequently elaborated to afford the desired this compound stereoisomers.
The reaction of cyclopentadiene with dienophiles such as maleic anhydride or fumaronitrile provides direct access to precursors of the cis and trans diols, respectively. The use of substituted cyclopentadienes can introduce additional functionality onto the bicyclic framework.
Furthermore, Lewis acid catalysis can not only enhance the rate and selectivity of the Diels-Alder reaction but also enable rearrangements of the initial adducts to form more complex bicyclo[2.2.1]heptane derivatives. acs.org The development of asymmetric Diels-Alder reactions, as discussed in section 2.2, has been a major focus, providing enantiomerically enriched building blocks for a multitude of applications. nih.gov The reaction is subject to kinetic and thermodynamic control, with the endo product being favored at lower temperatures and the more stable exo product being formed at higher temperatures. masterorganicchemistry.com
| Diene | Dienophile | Conditions | Major Product Stereochemistry |
| Cyclopentadiene | Maleic Anhydride | Low Temperature | endo |
| Cyclopentadiene | Dimethyl Fumarate | Thermal | exo (thermodynamic) |
| Cyclopentadiene | Acrylonitrile | Lewis Acid Catalysis | High endo selectivity |
Application of Bicyclo 2.2.1 Heptane 2,3 Dimethanol in Ligand Design for Asymmetric Catalysis
Development and Structural Characterization of Chiral Ligands Derived from Bicyclo[2.2.1]heptane-2,3-dimethanol
The synthesis of effective chiral ligands is a cornerstone of asymmetric catalysis. The this compound framework provides a robust and stereochemically well-defined starting point for the creation of a diverse range of ligands.
Design Principles for C2-Symmetric Ligand Architectures
A prevalent and highly successful strategy in ligand design is the incorporation of C2 symmetry. This design principle reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. Ligands derived from this compound are frequently designed to possess this C2 symmetry.
The synthesis of C2-symmetric ligands from this scaffold often involves the conversion of the dimethanol functionality into other coordinating groups, such as phosphines, amines, or as part of a larger heterocyclic system. For instance, the C2-symmetric diamine, DIANANE (endo,endo-2,5-diaminonorbornane), has been synthesized from a bicyclo[2.2.1]heptane precursor. nih.gov Schiff-base ligands derived from DIANANE have demonstrated high enantioselectivity in reactions like the Nozaki-Hiyama-Kishi reaction. nih.gov The design of these ligands ensures that the chiral influence of the bicyclic backbone is effectively transmitted to the catalytic center.
Influence of Bicyclic Framework Rigidity on Ligand Performance and Chirality Transfer
The conformational rigidity of the bicyclo[2.2.1]heptane skeleton is a critical factor in its success as a ligand scaffold. nih.govgoogle.com Unlike more flexible acyclic or monocyclic systems, the bicyclic framework restricts the number of accessible conformations of the ligand-metal complex. This pre-organization of the catalytic environment minimizes the potential for non-selective reaction pathways and enhances the transfer of chirality from the ligand to the substrate.
The fixed spatial arrangement of the coordinating groups on the rigid backbone creates a well-defined chiral pocket around the metal center. This steric hindrance directs the approach of the substrate, favoring one enantiomeric pathway over the other. This principle has been demonstrated in phosphine (B1218219) ligands incorporating a phosphabicyclo[2.2.1]heptane structure, where the rigid, fused ring system is a key to their effectiveness in asymmetric catalysis. google.com
Utilization in Transition Metal-Catalyzed Asymmetric Transformations
Ligands derived from the bicyclo[2.2.1]heptane framework have been successfully employed in a range of asymmetric reactions catalyzed by transition metals such as rhodium, titanium, and palladium.
Rhodium-Catalyzed Asymmetric Reactions (e.g., 1,4-Additions, Arylations)
Chiral diene ligands are particularly effective in rhodium-catalyzed asymmetric reactions. While not directly derived from the dimethanol, C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes are closely related and showcase the potential of this bicyclic system. These diene ligands, when complexed with rhodium, have shown high activity and enantioselectivity (up to 99% ee) in the 1,4-addition of phenylboronic acid to cyclic enones.
Furthermore, rhodium complexes of C2-symmetric diene ligands based on the related bicyclo[2.2.2]octadiene scaffold have been highly effective in the asymmetric arylation of N-tosylarylimines with arylboroxines, achieving impressive enantioselectivities of 95-99% ee. nih.gov These results highlight the efficacy of rigid, C2-symmetric bicyclic dienes in promoting rhodium-catalyzed carbon-carbon bond-forming reactions.
Titanate-Complex-Catalyzed Asymmetric Additions
Ligands derived from this compound have been explored as analogues of the well-established TADDOL ligands in titanium-catalyzed asymmetric additions. These bicyclic TADDOL analogues, when used to form titanate complexes, have been effective in the enantioselective addition of organozinc and organotitanium reagents to aldehydes. estranky.skresearchgate.net
For example, in the addition of diethylzinc (B1219324) to benzaldehyde, a titanate complex of a tetraphenyl-substituted this compound analogue has demonstrated excellent enantioselectivity. estranky.skresearchgate.net The rigidity of the bicyclic backbone in these ligands is thought to contribute to the high levels of stereocontrol observed.
| Organometallic Reagent | Aldehyde | Ligand Backbone | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|
| Diethylzinc | Benzaldehyde | Bicyclo[2.2.1]heptane | 99:1 | estranky.skresearchgate.net |
| Methyltri(isopropoxy)titanium | Benzaldehyde | Bicyclo[2.2.1]heptane | 98:2 | estranky.skresearchgate.net |
Palladium-Catalyzed Asymmetric Hydrosilylation (using bicyclic diene precursors)
The palladium-catalyzed asymmetric hydrosilylation of olefins is a powerful method for the synthesis of chiral alcohols and other functionalized molecules. Chiral ligands are crucial for achieving high enantioselectivity in these reactions. The bicyclo[2.2.1]heptene system (norbornene) and its derivatives have been used as substrates in these reactions, with chiral phosphine ligands guiding the stereochemical outcome.
For instance, the asymmetric hydrosilylation of norbornene with trichlorosilane, catalyzed by a palladium complex with a chiral monophosphine ligand (MOP), followed by oxidation, yields exo-2-norbornanol with up to 96% ee. researchgate.net Similarly, high enantioselectivities have been achieved with other bicyclo[2.2.1]heptene derivatives. researchgate.net While the ligands in these specific examples are not directly derived from this compound, the successful use of the bicyclo[2.2.1]heptene scaffold as a substrate underscores the excellent stereochemical control that can be exerted on this rigid framework. The synthesis of C2-symmetric diamine DIANANE from norbornadiene via a palladium-MOP catalyzed hydrosilylation step further links this methodology to the creation of ligands based on the bicyclo[2.2.1]heptane skeleton. nih.gov
| Substrate | Product after Oxidation | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Norbornene | (1S,2S,4R)-exo-2-Norbornanol | 96% | researchgate.net |
| endo-5,6-Dicarbomethoxy-2-norbornene | Corresponding bicyclic alcohol | 94% | researchgate.net |
| Norbornadiene | Corresponding bicyclic alcohol | 95% | researchgate.net |
Chemical Transformations and Derivative Chemistry of Bicyclo 2.2.1 Heptane 2,3 Dimethanol
Functionalization of Hydroxyl Groups for Diverse Applications (e.g., esterification, etherification)
The primary alcohol functionalities of bicyclo[2.2.1]heptane-2,3-dimethanol are readily functionalized through standard organic reactions such as esterification and etherification. These transformations are pivotal for integrating the bicyclic core into larger molecular architectures, such as polymers and composite materials.
For instance, this compound is a known diol component in the synthesis of high-temperature unsaturated polyester (B1180765) resins. google.com In these processes, the dimethanol undergoes condensation reactions, which can be conducted in the presence or absence of an esterification catalyst like butyl stannoic acid. google.com The resulting polyesters exhibit desirable thermomechanical properties, making them suitable for various industrial applications.
Similarly, this diol can be incorporated into dental composite materials. google.comgoogle.com In this context, it can be used to prepare substituted (meth)acrylic esters. google.comgoogle.com These monomers, which may feature urethane, urea, or amide linkages between the bicyclo[2.2.1]heptane moiety and the acrylate (B77674) groups, are key components in the formulation of dental resins. google.com
Furthermore, etherification reactions of this compound have been employed in the synthesis of alicyclic-functionalized polyimides. The diol is reacted with compounds like 2-chloro-5-nitro-trifluoromethylphenyl to yield fluorinated alicyclic dinitro intermediates. globethesis.com These intermediates are subsequently reduced to form diamine monomers, which are then polymerized to produce polyimides with specific desirable properties. globethesis.com
Synthesis of Novel Bicyclo[2.2.1]heptane-based Analogues and Scaffolds
The rigid bicyclo[2.2.1]heptane framework of the title compound is an attractive scaffold for the synthesis of novel analogues with potential applications in various fields of chemistry and biology.
The primary alcohol groups of this compound can be oxidized to the corresponding dicarboxylic acid, bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. A method for producing this diacid has been reported. google.com The synthesis of related ester derivatives, such as methyl esters of bicyclo[2.2.1]heptane carboxylic acids, can be achieved through esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ai
| Starting Material | Reagents and Conditions | Product |
| This compound | Oxidizing agent(s) | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
| Bicyclo[2.2.1]heptane-2-carboxylic acid | Methanol, acid catalyst | Methyl bicyclo[2.2.1]heptane-2-carboxylate |
The meso-diol structure of this compound makes it a suitable precursor for the synthesis of chiral bicyclo[2.2.1]heptane-fused lactones. Enzymatic oxidation provides a stereospecific route to these compounds. For example, horse liver alcohol dehydrogenase (HLAD) has been utilized to catalyze the oxidation of meso-diols, including this compound, to yield enantiomerically pure chiral lactones. acs.org This enzymatic approach offers a high degree of stereocontrol, which is often challenging to achieve through traditional chemical methods. The reaction proceeds through a chiral lactol intermediate which is further oxidized to the lactone. acs.org An enantiodivergent synthesis of a bicyclo[2.2.1]heptane lactone has also been described through the regioselective reduction of Diels-Alder adducts. rsc.org
| Starting Material | Key Transformation | Product | Reference |
| meso-Bicyclo[2.2.1]heptane-2,3-dimethanol | Horse Liver Alcohol Dehydrogenase (HLAD) catalyzed oxidation | Enantiomerically pure bicyclo[2.2.1]heptane-fused lactone | acs.org |
| Diels-Alder adducts | Regioselective reduction followed by reductive elimination | Bicyclo[2.2.1]heptane lactone | rsc.org |
The conformationally constrained bicyclo[2.2.1]heptane skeleton is an attractive surrogate for the furanose ring in nucleosides, leading to the development of carbocyclic nucleoside analogues with potential therapeutic applications. Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol, a related compound, is a key intermediate in the synthesis of certain carbocyclic nucleosides. cuni.cz The synthesis of novel carbocyclic nucleosides based on the bicyclo[2.2.1]heptene/heptane framework has been achieved through various synthetic strategies. researchgate.net In some approaches, an amino group is introduced onto the bicyclic scaffold, which is then used to construct the nucleobase. researchgate.netnih.gov For instance, an amine synthesized from an optically active bicyclo[2.2.1]heptane compound was used to build a 6-chloropurine (B14466) intermediate, which was further reacted to obtain new adenine (B156593) and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues. nih.gov X-ray crystallography has been used to confirm the structure of these analogues. nih.gov
Potential Role of Bicyclo 2.2.1 Heptane 2,3 Dimethanol in Polymer Science and Advanced Materials Development
Integration of Bicyclo[2.2.1]heptane-2,3-dimethanol into Polymer Architectures via its Diol Functionality
The primary route for incorporating this compound into polymer chains is through the reaction of its two primary hydroxyl (-CH₂OH) groups. This diol functionality allows it to act as a monomer in step-growth polymerization reactions, such as polycondensation and polyaddition.
For instance, it can be reacted with dicarboxylic acids or their derivatives (e.g., diacyl chlorides or diesters) to form polyesters . The rigid bicyclic structure of the diol is expected to impart increased thermal stability and a higher glass transition temperature (Tg) to the resulting polyester (B1180765) compared to those synthesized from flexible aliphatic diols. Similarly, reaction with diisocyanates would yield polyurethanes , where the norbornane (B1196662) unit can enhance the hardness and thermal properties of the material.
The integration of such a rigid, non-planar structure into the polymer backbone disrupts chain packing, which can lead to amorphous polymers with good optical transparency. This makes these polymers potentially suitable for optical applications.
Exploration in High-Performance Polymer Synthesis Utilizing Related Norbornane-based Diols
Research into other norbornane-based diols and their derivatives has provided a strong foundation for understanding the potential of this compound in high-performance polymers. These related monomers have been successfully employed in various polymerization techniques to create materials with enhanced properties.
While this compound itself is saturated and thus not directly polymerizable via ROMP, its unsaturated analog, 5-norbornene-2,3-dimethanol, is an excellent candidate for this type of polymerization. ROMP is a powerful chain-growth polymerization method for strained cyclic olefins, catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum.
The polymerization of norbornene-based monomers through ROMP allows for the synthesis of polymers with well-controlled molecular weights and low polydispersity. The resulting polymers retain the double bond in each repeating unit of the backbone, which can be further functionalized. By analogy, if this compound were to be used as a precursor to a norbornene-functionalized monomer, it could be readily incorporated into a wide range of polymer structures with tailored functionalities.
The incorporation of the rigid bicyclo[2.2.1]heptane (norbornane) core into a polymer backbone has a profound impact on the material's properties.
Thermal Stability: The rigidity of the norbornane unit restricts segmental motion of the polymer chains, leading to a significant increase in the glass transition temperature (Tg). nih.gov Polymers containing these bicyclic structures generally exhibit enhanced thermal stability, with higher decomposition temperatures compared to their purely aliphatic counterparts. cyberleninka.ru For example, aromatic polyesters synthesized from norbornane-containing diols have shown high heat and thermal stability. cyberleninka.ruresearchgate.net
Optical Transparency: The bulky and non-planar nature of the norbornane ring system hinders efficient chain packing and crystallization. google.com This often results in amorphous polymers with high optical clarity and low birefringence, making them suitable for optical applications such as lenses and films. google.commdpi.com Polynorbornenes derived from fluorinated norbornene monomers have demonstrated good transparency. researchgate.net
Below is a table summarizing the expected influence of the bicyclic core on polymer properties:
| Property | Influence of Bicyclic Core | Rationale |
| Thermal Stability | Increased | Restricted chain mobility due to the rigid structure. |
| Glass Transition Temperature (Tg) | Increased | The bulky nature of the ring hinders rotational motion. nih.gov |
| Optical Transparency | Increased | Disruption of chain packing leads to amorphous materials. google.com |
| Solubility | Often Improved | The non-planar structure can reduce intermolecular forces. cyberleninka.ru |
| Mechanical Strength | Potentially Increased | The rigid backbone can contribute to higher modulus and strength. |
Advanced Polymer Functionalization and Conjugation Strategies with Norbornene Derivatives (e.g., "Click" Chemistry)
The unsaturated backbone of polynorbornenes, synthesized via ROMP from norbornene-functionalized monomers, provides a versatile platform for post-polymerization modification. One of the most efficient sets of reactions for this purpose is "click" chemistry.
"Click" reactions are characterized by their high yields, mild reaction conditions, and high tolerance to a wide variety of functional groups. For norbornene-derived polymers, the carbon-carbon double bond in the backbone can be a target for various click-type reactions.
A prominent example is the thiol-ene reaction , where a thiol is added across the double bond in the presence of a radical initiator or UV light. This allows for the straightforward introduction of a wide array of functional groups onto the polymer side chain.
Another powerful click reaction is the inverse electron demand Diels-Alder (iEDDA) reaction between a norbornene and a tetrazine. rsc.orgacs.orgnih.gov This reaction is known for its exceptionally fast kinetics and biocompatibility, making it suitable for bioconjugation applications. rsc.org
Furthermore, other post-polymerization modifications, such as epoxidation, hydrogenation, or the addition of other reagents to the double bond, can be employed to tailor the final properties of the material. These strategies allow for the creation of highly functionalized polymers with precisely controlled architectures and properties, starting from a common polynorbornene backbone. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Theoretical Studies
Comprehensive Spectroscopic Analysis of Bicyclo[2.2.1]heptane-2,3-dimethanol and its Synthesized Derivatives
Spectroscopic methodologies are indispensable tools for the structural confirmation of this compound and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information, allowing for a complete picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural assignment and stereochemical analysis.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. A known ¹³C NMR spectrum for this compound has been referenced. nih.gov The chemical shifts of the carbon atoms in the bicyclic system are influenced by steric and electronic effects. The hydroxymethyl carbons (-CH₂OH) are expected to resonate in the downfield region, typically around 60-70 ppm. The bridgehead carbons and other carbons of the bicyclic frame appear at higher field. For comparison, the ¹³C NMR data for a derivative, trans-2,3-bis(4-methylbenzensulfonate) this compound, shows signals for the -CH₂-OTos groups in this expected downfield region. The study of various oxygenated bicyclo[2.2.1]heptane derivatives using chiral lanthanide shift reagents has also demonstrated the utility of ¹³C NMR in differentiating enantiomers and assigning stereochemistry. researchgate.netresearchgate.net
| Carbon Type | Expected Chemical Shift Range (ppm) | Notes |
|---|---|---|
| -CH₂OH | 60 - 70 | Deshielded due to the electronegative oxygen atom. |
| Bridgehead Carbons (C1, C4) | 35 - 50 | Chemical shift is sensitive to substitution on the bicyclic frame. |
| Methylene Bridge (C7) | ~30 - 40 | Typically the most shielded of the ring carbons. |
| Other Ring Carbons (C2, C3, C5, C6) | 20 - 45 | The exact shifts depend on the stereochemistry of the substituents. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. In this compound, the most prominent feature in the IR spectrum is the presence of the hydroxyl (-OH) groups.
A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional groups. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration will appear as a strong band in the 1000-1200 cm⁻¹ region. The spectrum will also feature C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic system just below 3000 cm⁻¹, and C-H bending vibrations at lower frequencies. While a specific IR spectrum for the parent diol is not provided in the search results, data for related compounds such as bicyclo[2.2.1]heptane-2,5-diol confirms the presence of these characteristic absorbances. nih.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |
| C-O | Stretching | 1000 - 1200 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₉H₁₆O₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.
Electron ionization (EI) mass spectra of bicyclic diols often show characteristic fragmentation patterns. The molecular ion may be weak or absent due to facile fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For this compound, the loss of one or both hydroxymethyl groups is also a likely fragmentation pathway. The retro-Diels-Alder reaction is a characteristic fragmentation pathway for bicyclo[2.2.1]heptene systems and can also be observed in their saturated analogs under certain conditions. For instance, the mass spectrum of bicyclo[2.2.1]hept-5-ene-2,3-diol shows a retro-Diels-Alder fragmentation giving rise to cyclopentadiene (B3395910) and 1,2-ethenediol ions. aip.orgnist.gov
Computational Chemistry and Molecular Modeling of this compound
Theoretical calculations and molecular modeling provide a deeper understanding of the conformational preferences, stereochemistry, and electronic properties of this compound, complementing experimental data.
Conformational Analysis and Stereochemical Prediction
The rigid bicyclo[2.2.1]heptane framework significantly restricts the conformational freedom of the molecule. However, rotation around the C2-C(H₂OH) and C3-C(H₂OH) bonds, as well as the C-O bonds of the hydroxymethyl groups, allows for different spatial arrangements of the hydroxyl groups.
Electronic Structure Investigations and Reactivity Prediction
The electronic structure of this compound dictates its reactivity. Computational chemistry can be used to calculate various electronic properties, such as molecular orbital energies, electrostatic potential maps, and atomic charges.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is typically associated with the lone pairs of the oxygen atoms, making them susceptible to electrophilic attack. The LUMO is generally associated with the σ* orbitals of the C-O bonds. An electrostatic potential map would show regions of negative potential around the oxygen atoms, indicating their nucleophilic character. These theoretical insights can be used to predict the regioselectivity and stereoselectivity of reactions involving the hydroxyl groups. For instance, understanding the electronic structure is crucial for predicting the outcome of reactions such as esterification or etherification. While specific DFT studies on the reactivity of the parent diol were not found, research on the electron transfer reduction of related diphenyl-substituted bicyclic endoperoxides demonstrates how molecular structure influences the reactivity of these systems. mdpi.com
Elucidation of Structure-Reactivity Relationships within Bicyclo[2.2.1]heptane Dimethanol Systems
The relationship between structure and reactivity in this compound systems is profoundly influenced by the stereoisomeric form of the molecule. The relative orientation of the two hydroxymethyl groups (endo or exo) dictates the molecule's conformational preferences and, consequently, its chemical behavior. cymitquimica.comfiveable.me
The stereochemistry of the diol isomers has a significant impact on their reactivity in various transformations. For instance, the rate of intramolecular cyclization reactions is highly dependent on the spatial arrangement of the hydroxyl groups. Endo isomers, where the functional groups are oriented towards the interior of the bicyclic system, may exhibit different reaction rates compared to exo isomers. oregonstate.edu This difference in reactivity can be attributed to factors such as steric hindrance and the ability of the hydroxyl groups to interact through space. oregonstate.edu
Furthermore, the rigid bicyclo[2.2.1]heptane framework serves as an excellent scaffold for studying the transmission of electronic effects between substituents. semanticscholar.org The fixed geometry of the molecule allows for a detailed investigation of through-bond and through-space interactions, which can influence the acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms. Spectroscopic and computational methods have been employed to probe these subtle electronic perturbations and correlate them with observed reactivity patterns. semanticscholar.org The unique stereochemical constraints of the this compound system make it a valuable model for understanding the fundamental principles that govern how a molecule's three-dimensional structure dictates its chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
